molecular formula C15H21MnO6 B7947076 Manganese(III) 2,4-pentanedionate

Manganese(III) 2,4-pentanedionate

Cat. No. B7947076
M. Wt: 352.26 g/mol
InChI Key: HYZQBNDRDQEWAN-LNTINUHCSA-K
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Description

Manganese(III) 2,4-pentanedionate, also known as Manganese (III) acetylacetonate, is a chemical compound with the molecular formula C15H21MnO6 . It is mainly used as a solvent in paint and a precursor to vitamin E .


Molecular Structure Analysis

The molecular weight of this compound is 352.26 g/mol . The IUPAC name is manganese (3+); (Z)-4-oxopent-2-en-2-olate . The InChIKey is HYZQBNDRDQEWAN-LNTINUHCSA-K .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 352.24 g/mol . It is soluble in benzene and ethyl acetate . The compound is hygroscopic and decomposes at approximately 160°C .

Scientific Research Applications

  • Organic Synthesis : Manganese(III) 2,4-pentanedionate is used in the aerobic oxidation of arylacetylenes to produce 1,2-dioxolane derivatives and oxiranes. This reaction is significant in organic synthesis due to the formation of these derivatives in moderate yields (Tsubusaki & Nishino, 2009).

  • Catalysis : It serves as a catalyst in the epoxidation of styrene by dihydrogen peroxide. The catalytic efficiency of these manganese(III) complexes varies with different structural modifications, which is crucial for understanding and improving catalytic processes (Hoogenraad et al., 2001).

  • Material Science : this compound is used in the synthesis of antifouling manganese oxide nanoparticles. These nanoparticles exhibit good colloidal stability and cytocompatibility, making them suitable for enhanced tumor magnetic resonance imaging applications (Wang et al., 2017).

  • Chemical Vapor Deposition (CVD) : In the field of material science, particularly in the development of manganese-based nanostructures, this compound is utilized as a precursor in plasma-assisted chemical vapor deposition processes. This method is instrumental in producing high-purity nanostructures for various technological applications (Barreca et al., 2018).

  • Electrochemistry : Its rate constants for electron transfer in aprotic solvents have been determined, providing insights into the solvent dependence of the activation enthalpy and dynamics, important for electrochemical applications (Fawcett & Opallo, 1992).

Safety and Hazards

Manganese(III) 2,4-pentanedionate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause eye irritation . Therefore, it is recommended to avoid contact with skin, eyes, and clothing, and to not breathe dust .

properties

IUPAC Name

manganese(3+);(Z)-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Mn/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZQBNDRDQEWAN-LNTINUHCSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mn+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21MnO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14284-89-0
Record name Manganese, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Manganese tris(4-oxopent-2-en-2-oate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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